3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid
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Overview
Description
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a carboxylic acid group, and a carbamoyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Carbamoylation: The carbamoyl group can be introduced by reacting the amino-thiophene intermediate with a carbamoyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The amino and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the carbamoyl group.
4-METHYLTHIOPHENE-2-CARBOXYLIC ACID: Lacks both the amino and carbamoyl groups.
3-AMINO-2-THIOPHENECARBOXYLIC ACID: Lacks the methyl and carbamoyl groups.
Uniqueness
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID is unique due to the presence of both the amino and carbamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-amino-4-[(4-methylphenyl)methylcarbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8-2-4-9(5-3-8)6-16-13(17)10-7-20-12(11(10)15)14(18)19/h2-5,7H,6,15H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
QYNUCBKAQDLRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CSC(=C2N)C(=O)O |
Origin of Product |
United States |
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